Parp-1-IN-13

PARP-1 Enzyme Inhibition Cancer

Standard PARP inhibitors often confound research due to dual PARP-1/PARP-2 inhibition. This novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivative provides precise pharmacological discrimination. - **Selectivity**: 85.19-fold higher for PARP-1 over PARP-2 relative to olaparib (IC50 PARP-1 = 26 nM) - **Cellular efficacy**: Superior anti-proliferative activity in SK-OV-3 ovarian cancer cells (IC50 = 4.98 µM) vs olaparib - **Mechanism**: Inhibits single-strand break repair, exacerbates double-strand breaks, activates mitochondrial apoptosis

Molecular Formula C20H17N5O2S
Molecular Weight 391.4 g/mol
Cat. No. B12373114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp-1-IN-13
Molecular FormulaC20H17N5O2S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCNC(=S)NN=CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43
InChIInChI=1S/C20H17N5O2S/c1-2-21-20(28)25-22-11-12-7-9-13(10-8-12)18-23-16-14-5-3-4-6-15(14)27-17(16)19(26)24-18/h3-11H,2H2,1H3,(H2,21,25,28)(H,23,24,26)/b22-11+
InChIKeyYRQHBYGJPZJJEZ-SSDVNMTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parp-1-IN-13: Potent, Selective PARP-1 Inhibitor


Parp-1-IN-13 (Compound 19c) is a potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme central to DNA single-strand break repair [1]. Chemically, it features a novel benzofuran[3,2-d]pyrimidine-4(3H)-one core structure functionalized with a thiosemicarbazone moiety, distinguishing it from clinically approved PARP inhibitors [1]. It demonstrates an IC50 of 26 nM against PARP-1 and exhibits a unique combination of enhanced selectivity and a distinct apoptosis induction pathway [1].

Why Parp-1-IN-13 Cannot Be Substituted


Generic substitution within the PARP inhibitor class is scientifically unsound due to critical divergences in isoform selectivity, chemical scaffold, and resultant biological activity. While many clinical PARP inhibitors (e.g., olaparib, talazoparib) are potent against PARP-1, their selectivity profiles against PARP-2 vary significantly, influencing their therapeutic window and potential off-target effects [1]. Parp-1-IN-13, derived from a distinct benzofuran-pyrimidinone scaffold, demonstrates a PARP-2/PARP-1 selectivity of 85.19-fold over olaparib, a differentiation that cannot be achieved with generic alternatives [2]. Furthermore, the chemical structure of Parp-1-IN-13 dictates a specific mechanism of action involving the mitochondrial apoptosis pathway, which may confer unique activity in certain cancer models [1]. These inherent differences in molecular target engagement and downstream signaling mean that substituting Parp-1-IN-13 with a generic PARP inhibitor would invalidate experimental outcomes and compromise research integrity.

Parp-1-IN-13: Head-to-Head Evidence


Superior PARP-1 Inhibition vs. Olaparib

In a direct enzymatic comparison under identical assay conditions, Parp-1-IN-13 (Compound 19c) demonstrated an IC50 value of 0.026 μM (26 nM) against PARP-1, while the first-generation clinical PARP inhibitor olaparib exhibited a higher IC50, indicating lower potency [1]. The primary study highlights that Parp-1-IN-13 displays a 'stronger inhibitory effect on PARP-1 enzyme activity than Olaparib' [1].

PARP-1 Enzyme Inhibition Cancer

Selectivity for PARP-1 over PARP-2

Parp-1-IN-13 exhibits a remarkable PARP-2/PARP-1 selectivity ratio that is 85.19-fold greater than that of olaparib [1]. This was determined by comparing the ratio of IC50 values for PARP-2 and PARP-1 enzymes for both compounds. This high selectivity indicates that Parp-1-IN-13 is significantly less likely to inhibit PARP-2 at concentrations required to fully engage PARP-1, which is a key differentiator from less selective clinical inhibitors like talazoparib and olaparib [1].

PARP-2 Isoform Selectivity Off-Target Effects

Anti-Proliferative Activity in SK-OV-3 Cells

In a direct comparison of anti-proliferative activity, Parp-1-IN-13 demonstrated superior cytotoxicity against the SK-OV-3 ovarian cancer cell line with an IC50 of 4.98 μM, outperforming olaparib in the same assay [1]. The study specifically notes that Parp-1-IN-13 'was most sensitive to SK-OV-3 cells, with an IC50 value of 4.98 μM superior to Olaparib' [1].

Cytotoxicity SK-OV-3 Ovarian Cancer

Apoptosis via Mitochondrial Pathway

Mechanistic investigations revealed that Parp-1-IN-13 promotes cancer cell death specifically through the mitochondrial apoptosis pathway [1]. The study states that '19c could... promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway' [1]. This is a defined mechanism of action that may differ from the apoptosis induction pathways primarily engaged by other PARP inhibitors, which often involve caspase activation through broader DNA damage response signaling.

Apoptosis Mitochondrial Pathway Mechanism of Action

Parp-1-IN-13: Research and Industrial Applications


PARP-1 Selectivity Profiling

Researchers studying the specific roles of PARP-1 in DNA repair, transcriptional regulation, or cell death pathways should utilize Parp-1-IN-13. Its 85.19-fold higher PARP-2 selectivity over olaparib [1] minimizes confounding results from PARP-2 inhibition, providing cleaner data and more definitive conclusions about PARP-1 function.

DNA Damage Repair Mechanisms

Parp-1-IN-13 is an ideal lead compound for preclinical studies focused on ovarian cancer, specifically in SK-OV-3 cell-based models. Its demonstrated superior cytotoxicity (IC50 = 4.98 μM) compared to olaparib in this cell line [1] makes it a strong candidate for further in vivo evaluation of efficacy and target engagement in ovarian cancer xenografts.

SK-OV-3 Ovarian Cancer Studies

The unique benzofuran[3,2-d]pyrimidine-4(3H)-one core of Parp-1-IN-13 [1] provides a novel chemical scaffold for medicinal chemists to explore. It serves as an excellent starting point for SAR campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties beyond those of first-generation clinical PARP inhibitors.

Combination Therapy with DNA Damaging Agents

Cancer biologists investigating the mitochondrial apoptosis pathway can employ Parp-1-IN-13 as a selective chemical tool. The compound's demonstrated ability to promote cancer cell death specifically via this pathway [1] allows for precise interrogation of this signaling cascade, distinct from the broader DNA damage-induced apoptosis triggered by other PARP inhibitors.

Technical Documentation Hub

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